Cas no 871038-72-1 (Raltegravir potassium)

Raltegravir potassium 化学的及び物理的性質
名前と識別子
-
- Raltegravir potassium
- N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
- MK 0518
- Raltegravir Potassium Salt
- Raltegravir (potassium salt)
- Raltegravir Potassiu
- MK0518 potassium salt
- MK-0518 potassium salt
- Raltegravir K
- Raltegravir(MK-0518)
- Isentress
- Raltegravir ( K salt) API
- AK326594
- 43Y000U234
- potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
- C20H20FN6O5.K
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
- 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
- Ralegravir
- Raltegravir potassium [USAN]
- RALTEGRAVIR MONOPOTASSIUM SALT [MI]
- AS-19171
- RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
- CHEMBL518520
- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- Raltegravir (potassium)
- AKOS015896594
- RALTEGRAVIR POTASSIUM (USP-RS)
- CS-3263
- RALTEGRAVIR POTASSIUM (MART.)
- Isentress hd
- RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
- MFCD12031642
- 871038-72-1 (potassium)
- UNII-43Y000U234
- RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
- BCP01757
- L000900612 POTASSIUM SALT
- L-000900612 POTASSIUM SALT
- DTXSID501007339
- MK0518 POTASSIUM
- Raltegravir potassium (JAN/USAN)
- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
- 871038-72-1
- SCHEMBL15939218
- HY-10353A
- MK-518
- Isentress (TN)
- BCPP000092
- RALTEGRAVIR POTASSIUM [USP-RS]
- Potassium, Raltegravir
- AC-2062
- IFUKBHBISRAZTF-UHFFFAOYSA-M
- BR164314
- RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
- potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
- BDBM50480673
- DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
- RALTEGRAVIR POTASSIUM [JAN]
- Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
- MK-0518 POTASSIUM
- CCG-269568
- Raltegravir monopotassium salt
- Raltegravir potassium- Bio-X
- RALTEGRAVIR POTASSIUM [MART.]
- Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- AB01274746-01
- Q-201657
- Raltegravir potassium [USAN:JAN]
- potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- RALTEGRAVIR POTASSIUM [ORANGE BOOK]
- D07133
- RALTEGRAVIR POTASSIUM [WHO-DD]
- RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
- Q27258678
- MK 0518 potassium salt
-
- MDL: MFCD12031642
- インチ: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
- InChIKey: NLDVPINGTPMESH-UHFFFAOYSA-N
- SMILES: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1
計算された属性
- 精确分子量: 482.11200
- 同位素质量: 482.112
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 33
- 回転可能化学結合数: 6
- 複雑さ: 843
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 153
じっけんとくせい
- Color/Form: Gray white solid
- 密度みつど: 1.46
- ゆうかいてん: 282ºC
- Boiling Point: No data available
- フラッシュポイント: No data available
- PSA: 155.07000
- LogP: 2.13150
- じょうきあつ: No data available
Raltegravir potassium Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Raltegravir potassium 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Raltegravir potassium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A100140-5mg |
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate |
871038-72-1 | 98+% | 5mg |
$5.0 | 2025-02-19 | |
ChemScence | CS-3263-50mg |
Raltegravir (potassium) |
871038-72-1 | 99.96% | 50mg |
$160.0 | 2022-04-26 | |
Ambeed | A100140-10mg |
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate |
871038-72-1 | 98+% | 10mg |
$7.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-5mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 5mg |
¥768.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-10mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 10mg |
¥1152.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-50mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 50mg |
¥3583.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R73870-25mg |
Raltegravir Potassium |
871038-72-1 | 98% | 25mg |
¥318.0 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2239-10 mg |
Raltegravir potassium |
871038-72-1 | 98.00% | 10mg |
¥987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2239-100 mg |
Raltegravir potassium |
871038-72-1 | 98.00% | 100MG |
¥4675.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2239-50 mg |
Raltegravir potassium |
871038-72-1 | 98.00% | 50mg |
¥3117.00 | 2022-04-26 |
Raltegravir potassium 合成方法
Synthetic Circuit 1
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 2
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
3.1 -
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 3
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
4.1 -
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 7
1.2 Solvents: Dichloromethane ; 90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid , Triethylamine Solvents: Dichloromethane ; 60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Synthetic Circuit 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Synthetic Circuit 9
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 10
1.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 11
2.1 -
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 12
2.1 -
Synthetic Circuit 13
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ; 30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide , Sulfoxonium, trimethyl-, iodide (1:1) ; 30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Synthetic Circuit 14
Synthetic Circuit 15
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Synthetic Circuit 16
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Raltegravir potassium Raw materials
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-Methyl-1H-tetrazole
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid;potassium salt
- 1,4-dimethyl but-2-ynedioate
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
- (4-fluorophenyl)methanamine
- methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
- benzyl N-(1-cyano-1-methylethyl)carbamate
- ethyl 2-chloro-2-oxo-acetate
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- 5-methyl-1,3,4-oxadiazole-2-carbonyl Chloride
- Acetohydrazide
- Dimethyl sulfoxide
- benzyl N-[1-(N-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
Raltegravir potassium Preparation Products
Raltegravir potassium Suppliers
Raltegravir potassium 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Raltegravir potassiumに関する追加情報
Raltegravir Potassium: A Comprehensive Overview
Raltegravir potassium, with the CAS number 871038-72-1, is a potent antiretroviral drug that has revolutionized the treatment of HIV infection. As a member of the integrase strand transfer inhibitor (INSTI) class, Raltegravir potassium has demonstrated exceptional efficacy in suppressing viral load and improving the quality of life for patients with HIV/AIDS. This article delves into the chemical properties, pharmacokinetics, clinical applications, and recent advancements in research related to Raltegravir potassium.
The chemical structure of Raltegravir potassium is characterized by its ability to inhibit the integrase enzyme, a critical component of the HIV lifecycle. By preventing the integration of viral DNA into the host genome, Raltegravir potassium effectively halts the replication of the virus. This mechanism of action makes it a cornerstone in combination antiretroviral therapy (cART), particularly for treatment-experienced patients who may have developed resistance to other classes of antiretroviral drugs.
Recent studies have highlighted the importance of Raltegravir potassium in achieving sustained virological suppression. A 2023 clinical trial published in *The Lancet* demonstrated that patients treated with Raltegravir potassium in combination with other antiretrovirals experienced a significant reduction in viral load within the first 4 weeks of therapy. This rapid response underscores its role as a first-line option in HIV management.
In terms of pharmacokinetics, Raltegravir potassium exhibits favorable bioavailability and a relatively short half-life, necessitating twice-daily administration. However, its efficacy is not compromised by food intake, making it a convenient option for patients. The drug is primarily metabolized in the liver via cytochrome P450 enzymes, with minimal renal excretion, which reduces the risk of nephrotoxicity compared to other antiretrovirals.
One of the most significant advancements in Raltegravir potassium research is its potential in preventing mother-to-child transmission (MTCT) of HIV. A 2022 study conducted in sub-Saharan Africa revealed that administering Raltegravir potassium to HIV-positive mothers during pregnancy and breastfeeding significantly reduced the risk of transmitting the virus to their infants. This finding has profound implications for global HIV prevention strategies.
Another area of active research involves optimizing dosing regimens for Raltegravir potassium. A 2023 phase III trial explored once-daily administration combined with other INSTIs and found comparable efficacy to twice-daily dosing, suggesting potential simplification of treatment regimens without compromising outcomes.
In conclusion, Raltegravir potassium remains a critical component of HIV therapy due to its potent antiviral activity and favorable safety profile. Ongoing research continues to uncover new applications and refine treatment strategies, ensuring that this drug remains at the forefront of HIV/AIDS management.
871038-72-1 (Raltegravir potassium) Related Products
- 518048-05-0(Raltegravir)
- 2229173-17-3(1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 1440962-09-3(7-Thiaspiro[3.5]nonan-2-one)
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)
- 176650-26-3(Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)
- 2167506-55-8(2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid)
- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 2227857-50-1((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)

